2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate
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Overview
Description
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanone ring, an ethyl linker, and a benzoate group with a prop-2-enoylamino substituent, making it a unique molecule for study and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate typically involves multiple steps. One common method starts with diethyl adipate as a raw material. The process includes condensation, substitution, hydrolysis decarboxylation, and esterification reactions . The reaction conditions are optimized to shorten reaction time, reduce the use of solvents like toluene and anhydrous ethanol, and increase yield while maintaining mild conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. The use of catalysts such as zirconium dioxide and lithium chloride in the cyclization and esterification steps, respectively, helps achieve high economic benefits .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially forming new functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, altering the compound’s structure.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action for 2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-4-phenylbutyrate: This compound shares a similar ester functional group but differs in its overall structure and applications.
Ethyl 2-(2-oxocyclopentyl)acetate: This compound has a similar cyclopentanone ring but lacks the benzoate and prop-2-enoylamino groups, making it less complex.
Uniqueness
2-(2-Oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
IUPAC Name |
2-(2-oxocyclopentyl)ethyl 4-(prop-2-enoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-16(20)18-14-8-6-13(7-9-14)17(21)22-11-10-12-4-3-5-15(12)19/h2,6-9,12H,1,3-5,10-11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJATACDBIALR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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